3-(furan-2-yl)-1H-1,2,4-triazol-5-amine
Description
Overview of 1,2,4-Triazole (B32235) Compounds in Medicinal Chemistry
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. nih.gov This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.gov Derivatives of 1,2,4-triazole have been extensively studied and are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, anticonvulsant, and anticancer properties. ontosight.airesearchgate.netwisdomlib.org The versatility of the 1,2,4-triazole core allows it to interact with various biological targets, making it a key building block in the design and development of new therapeutic agents. ontosight.ainih.gov
The history of 1,2,4-triazole chemistry dates back to 1885, when it was first synthesized by Bladin. nih.govnih.gov Early synthetic methods often resulted in low yields. nih.gov Over the decades, research has led to the development of more efficient synthetic routes. nih.gov The chemistry of 1,2,4-triazoles and their derivatives has garnered significant attention due to their wide-ranging applications in medicine, agriculture, and industry. nepjol.info The recognition of their therapeutic potential has spurred continuous investigation, leading to the incorporation of the 1,2,4-triazole nucleus into numerous marketed drugs, such as the antifungal agent Fluconazole and the antiviral drug Ribavirin. researchgate.netlifechemicals.com
Furan (B31954) is a five-membered aromatic heterocyclic compound containing one oxygen atom. orientjchem.orgwisdomlib.org The furan ring is a fundamental component in many pharmacologically active substances and is a key building block in medicinal chemistry. orientjchem.orgutripoli.edu.lyresearchgate.net The first furan derivative, 2-furoic acid, was described in 1780. utripoli.edu.ly Furan derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. wisdomlib.orgutripoli.edu.ly The inclusion of a furan nucleus is a significant synthetic strategy in the pursuit of new drugs, as it can enhance the pharmacological profile of a molecule. orientjchem.orgutripoli.edu.ly
The compound 3-(furan-2-yl)-1H-1,2,4-triazol-5-amine incorporates both the 1,2,4-triazole and furan moieties. The synthesis of related structures, such as 3-(2-furanyl)-4-amino-5-mercapto-1,2,4-triazole, has been documented as a precursor for creating more complex fused heterocyclic systems like 3-(2-furanyl)-6-aryl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles. mdpi.com Research on various 3-(2-furyl)-1,2,4-triazole derivatives has explored their potential biological activities, including plant-growth regulation and fungicidal effects. researchgate.net The presence of the furan ring attached to the triazole core in this compound suggests its potential as a subject for further investigation within medicinal chemistry, building upon the established biological significance of both heterocyclic systems.
Nomenclature and Chemical Identification
Accurate identification of chemical compounds is crucial for scientific communication and research. The systematic naming and registration of compounds ensure their unambiguous recognition.
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The IUPAC name for the compound of interest is This compound . uni.lu This name precisely describes the molecular structure: a 1,2,4-triazole ring with a furan ring attached at the 3-position and an amine group at the 5-position.
The Chemical Abstracts Service (CAS) assigns a unique numerical identifier, known as the CAS Registry Number, to every chemical substance. cas.org This number provides a distinct and universally recognized identifier, avoiding confusion that can arise from different naming conventions. cas.org The CAS Registry Number for this compound is 3663-61-4 . synblock.comchemblink.com
Molecular Formula (C6H6N4O)
The molecular formula for this compound is C6H6N4O. uni.lu This indicates that each molecule is composed of six carbon atoms, six hydrogen atoms, four nitrogen atoms, and one oxygen atom.
Molecular Weight (150.14)
The molecular weight of the compound is approximately 150.14 g/mol . This value is calculated from the sum of the atomic weights of its constituent atoms. The monoisotopic mass is reported as 150.05415 Da. uni.lu
SMILES Code
The Simplified Molecular Input Line Entry System (SMILES) code for this compound is C1=COC(=C1)C2=NC(=NN2)N. uni.lu This string provides a linear text representation of the molecule's two-dimensional structure.
MDL Number
PubChem CID
A specific PubChem Compound Identification (CID) number for this compound is not explicitly stated in the available search results.
Compound Properties Overview
| Property | Value | Source |
| Molecular Formula | C6H6N4O | uni.lu |
| Molecular Weight | 150.14 g/mol | |
| Monoisotopic Mass | 150.05415 Da | uni.lu |
| SMILES Code | C1=COC(=C1)C2=NC(=NN2)N | uni.lu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(furan-2-yl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-6-8-5(9-10-6)4-2-1-3-11-4/h1-3H,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCDIRKSCUAMKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434433 | |
| Record name | 5-(Furan-2-yl)-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3663-61-4 | |
| Record name | 3-(Furan-2-yl)-1H-1,2,4-triazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3663-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Furan-2-yl)-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-Furyl)-4h-1,2,4-triazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Furan 2 Yl 1h 1,2,4 Triazol 5 Amine and Its Derivatives
General Synthetic Approaches to 1,2,4-Triazol-5-amines
The formation of the 1,2,4-triazol-5-amine scaffold can be achieved through a variety of synthetic routes, which can be broadly categorized based on the reaction mechanism and the nature of the starting materials. These methods include cyclization reactions, one-pot strategies, and the use of diverse reagents like hydrazones, amines, and amidines.
Cyclization reactions represent the most common and fundamental approach to constructing the 1,2,4-triazole (B32235) ring. These methods involve the intramolecular or intermolecular condensation of linear substrates to form the stable five-membered heterocyclic system.
In recent years, there has been a significant shift towards developing metal-free synthetic routes to minimize costs and environmental impact. One such approach involves the reaction of hydrazones with amines under aerobic oxidative conditions. isres.org This method proceeds through a cascade process involving C-H functionalization, the formation of double C-N bonds, and subsequent oxidative aromatization to yield 1,3,5-trisubstituted 1,2,4-triazoles. isres.orgorganic-chemistry.org The use of iodine as a catalyst is a common feature in these metal-free oxidative reactions. organic-chemistry.org Another metal-free strategy involves the elemental sulfur-mediated oxidative cyclization of aliphatic amines and trifluoroacetimidohydrazides. isres.org
Three-component reactions are highly efficient for generating molecular diversity, as they allow for the formation of complex structures in a single step from simple starting materials. A notable metal- and oxidant-free three-component condensation involves the reaction of amidines, isothiocyanates, and hydrazines. organic-chemistry.org This [2+1+2] cyclization process involves the cleavage of C–S and C–N bonds and the formation of new C–N bonds in one pot, providing structurally diverse and fully substituted 1H-1,2,4-triazol-3-amines under mild conditions. isres.org Another powerful one-pot, three-component method for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. acs.org
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Conditions | Product | Reference(s) |
| Amidines | Isothiocyanates | Hydrazines | Metal- and oxidant-free, mild conditions | Fully substituted 1H-1,2,4-triazol-3-amines | isres.org, organic-chemistry.org |
| Carboxylic Acids | Primary Amidines | Monosubstituted Hydrazines | One-pot, HATU activation | 1,3,5-trisubstituted 1,2,4-triazoles | acs.org |
| Nitriles | 2-Diazoacetonitriles | Aryldiazonium salts | Cu-enabled, [3+2] annulation | 1-Aryl-5-cyano-1,2,4-triazoles | isres.org |
Oxidative cyclization is a key strategy for the synthesis of 1,2,4-triazoles from precursors like hydrazones. Various oxidizing agents can be employed to facilitate the ring-closure and subsequent aromatization. For instance, an efficient method for synthesizing fused 1,2,4-triazoles involves the oxidative intramolecular cyclization of heterocyclic hydrazones using selenium dioxide (SeO₂). frontiersin.orgnih.gov Iodine is also frequently used, often in combination with a terminal oxidant, to catalyze the cyclization of hydrazones with amines. frontiersin.orgnih.gov An electrochemical approach has also been developed for the dehydrogenative [3+2] annulation of amines and hydrazones, which advantageously avoids the need for external chemical oxidants. sioc-journal.cn
One-pot syntheses are highly desirable in organic synthesis as they reduce reaction time, minimize waste, and simplify purification procedures. Several one-pot methods for 1,2,4-triazole synthesis have been developed. A facile and efficient copper-catalyzed one-pot process utilizes readily available nitriles and hydroxylamine (B1172632) hydrochloride. isres.org Another method involves the reaction of thiourea (B124793), dimethyl sulfate, and various hydrazides in the presence of K₂CO₃ to produce 3(5)-substituted 1,2,4-triazol-5(3)-amines under moderate conditions. isres.org The three-component condensation of carboxylic acids, amidines, and hydrazines is also a highly effective one-pot, two-step process that offers high regioselectivity and broad substrate scope. acs.orgfrontiersin.org
The versatility of 1,2,4-triazole synthesis stems from the wide array of starting materials that can be employed.
Hydrazones : These are common precursors that can undergo oxidative cyclization with various nitrogen sources. For example, reacting hydrazones with amines in the presence of an iodine catalyst is a well-established metal-free route to 1,3,5-trisubstituted 1,2,4-triazoles. isres.orgfrontiersin.orgnih.gov They can also be reacted with amidines in an I₂-catalyzed cycloaddition to form 3,4,5-trisubstituted 1,2,4-triazoles. acs.org
Amines : Primary amines serve as a key nitrogen source in several synthetic strategies. They can react with hydrazones through an intermolecular mechanism under aerobic oxidative conditions. isres.org Aminoguanidine (B1677879) is a particularly important amine, used in reactions with carboxylic acids or anhydrides to directly form the 3-amino-1,2,4-triazole core. rsc.orgrsc.orgmdpi.com
Isothiocyanates : These reagents are valuable for constructing 1,2,4-triazoles containing a thione or an amino group. A one-pot reaction of isothiocyanates with mono-substituted hydrazines and sodium hydrogencyanamide can yield 1,2,4-triazole-3,5-diamine derivatives. researchgate.net Additionally, the reaction between ammonium (B1175870) thiocyanate (B1210189), acid chlorides, and arylhydrazines provides an efficient route to 1,2,4-triazole-3-thiones. nih.gov
Amidines : Amidines are widely used building blocks due to the nucleophilicity of their nitrogen atoms. nih.gov They are key components in one-pot reactions with carboxylic acids and hydrazines to form 1,3,5-trisubstituted 1,2,4-triazoles. acs.org They can also be coupled with hydrazones to synthesize 3,4,5-trisubstituted 1,2,4-triazoles. acs.org
Hydrazines : As a source of two adjacent nitrogen atoms, hydrazines are fundamental starting materials for nearly all syntheses of 1,2,4-triazoles. They react with a variety of carbon- and nitrogen-containing reagents, such as amidines, nitriles, and isothiocyanates, to form the heterocyclic ring. organic-chemistry.orgacs.orgrsc.org
Cyclization Reactions
Specific Synthesis of 3-(furan-2-yl)-1H-1,2,4-triazol-5-amine
A common and effective method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles involves the reaction of a carboxylic acid or its derivative with aminoguanidine. mdpi.comnih.gov For the specific synthesis of this compound, a plausible route starts with furan-2-carboxylic acid and aminoguanidine bicarbonate under acidic catalysis. mdpi.com The reaction proceeds through the formation of a guanyl hydrazide intermediate, which then undergoes cyclization to form the 1,2,4-triazole ring. mdpi.com
The yield and purity of the synthesized this compound are dependent on the specific reaction conditions employed. In analogous syntheses of 5-substituted 3-amino-1,2,4-triazoles using microwave-assisted direct condensation of carboxylic acids with aminoguanidine bicarbonate, yields can be high, and the products are often obtained in high purity after simple extraction and recrystallization. mdpi.com For example, the synthesis of 5-phenyl-3-amino-1,2,4-triazole using this method can achieve good yields. mdpi.com
Key reaction parameters for the synthesis of this compound from furan-2-carboxylic acid and aminoguanidine bicarbonate under microwave irradiation would include:
Molar Ratio of Reactants: The molar ratio between the carboxylic acid, aminoguanidine bicarbonate, and the acid catalyst is a critical parameter that influences the reaction yield. mdpi.com
Solvent: A suitable solvent is necessary to dissolve the reactants and facilitate the reaction. Isopropanol has been used as a solvent in similar syntheses. mdpi.com
Temperature: Microwave synthesis allows for precise temperature control, which can significantly impact the reaction rate and yield.
Reaction Time: Microwave-assisted syntheses are often characterized by short reaction times compared to conventional heating methods. mdpi.com
| Parameter | Typical Value/Condition | Reference |
| Starting Materials | Furan-2-carboxylic acid, Aminoguanidine bicarbonate | mdpi.com |
| Catalyst | Acid catalyst | mdpi.com |
| Solvent | Isopropanol | mdpi.com |
| Heating | Microwave irradiation | mdpi.com |
This table outlines the typical reaction parameters for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.
Synthesis of Key Derivatives and Analogues
The versatile structure of this compound allows for the synthesis of various derivatives, including acylhydrazones and Schiff bases, which are of interest for their potential biological activities.
Acylhydrazones are important intermediates in the synthesis of various heterocyclic compounds, including 1,2,4-triazoles. mdpi.comjmchemsci.com They are typically formed through the condensation reaction of a hydrazide with an aldehyde or a ketone. mdpi.com In the context of this compound, acylhydrazone precursors can be utilized in the formation of the triazole ring itself. For instance, a furan-2-carbohydrazide (B108491) can be a key starting material. nih.gov
Schiff bases, characterized by the azomethine group (-C=N-), are readily synthesized from the reaction of a primary amine with an aldehyde or a ketone. The amino group on the 1,2,4-triazole ring of this compound can serve as the primary amine for the synthesis of a wide array of Schiff base derivatives.
The general procedure for the synthesis of Schiff bases from 3-amino-1,2,4-triazoles involves the condensation of the aminotriazole with a suitable aldehyde, often in a solvent like methanol (B129727) and sometimes with a catalytic amount of acid. rsc.orgchemmethod.com For example, a Schiff base has been synthesized from 3-amino-1H-1,2,4-triazole and 5-bromo-2-furaldehyde (B32451) by refluxing in methanol. jmchemsci.com A similar approach could be employed for this compound.
| Derivative Type | General Synthetic Method | Key Reactants |
| Acylhydrazone | Condensation reaction | Hydrazide, Aldehyde/Ketone |
| Schiff Base | Condensation reaction | Primary amine (e.g., this compound), Aldehyde/Ketone |
This table summarizes the general synthetic methods for acylhydrazone and Schiff base derivatives.
Alkylation and Acylation Reactions
Alkylation and acylation reactions are pivotal for functionalizing the this compound core. These reactions primarily target the exocyclic amino group or the nitrogen atoms within the triazole ring, leading to a diverse array of N-substituted derivatives.
Acylation: The exocyclic amino group of 5-amino-1,2,4-triazole derivatives readily undergoes acylation to form corresponding amides. This transformation is typically achieved by reacting the triazole with acylating agents such as acyl chlorides or anhydrides. For instance, N-acyl derivatives can be prepared by the addition of acetyl chloride to a triazole precursor in a suitable solvent like dry benzene (B151609). In a related methodology, N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides have been synthesized through a pathway involving the reaction of N-guanidinosuccinimide with various amines under microwave irradiation. This approach, however, is more effective for aliphatic amines than for less nucleophilic aromatic amines.
Alkylation: The alkylation of 1,2,4-triazoles is a more complex process due to the presence of multiple nucleophilic nitrogen atoms (N1, N2, N4, and the exocyclic amino group). The regioselectivity of the reaction is highly dependent on the substrate, alkylating agent, and reaction conditions such as the solvent and base used. While direct alkylation on the ring nitrogens is common, another important route involves the S-alkylation of the corresponding triazole-thione derivative (see Section 2.3.4), which serves as a versatile intermediate for introducing alkyl groups.
Table 1: Examples of Acylation and Alkylation Reactions on 1,2,4-Triazole Scaffolds
| Reaction Type | Reagents & Conditions | Product Type |
|---|---|---|
| Acylation | Acetyl chloride, dry benzene, reflux | N-acyl triazole derivative |
| Acylation | N-guanidinosuccinimide, amine, acetonitrile, microwave (170°C) | N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide |
| S-Alkylation | Triazole-thione, methyl iodide, alkaline medium | S-methyl-triazole derivative |
| S-Alkylation | Triazole-thione, ethyl chloroacetate, ethanol | S-ethoxycarbonylmethyl-triazole derivative |
Triazole-Thiones and Their Conversions
The conversion of the amine group in this compound to a thione functionality provides a versatile intermediate, 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol, which exists in a thiol-thione tautomeric equilibrium. This intermediate is a key precursor for various subsequent transformations, particularly S-alkylation.
The synthesis of 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol begins with furan-2-carboxylic acid hydrazide. This starting material is first refluxed with ammonium thiocyanate in the presence of hydrochloric acid to yield 1-(2-furoyl)-3-thiosemicarbazide. Subsequent cyclization of this intermediate is achieved by refluxing with potassium hydroxide (B78521) in ethanol, followed by acidification, to afford the desired triazole-thiol.
Once formed, the triazole-thiol can be readily converted into various derivatives. A common transformation is S-alkylation, where an alkyl group is attached to the sulfur atom. This is typically performed by reacting the triazole-thiol with an alkyl halide, such as methyl iodide, in an alkaline medium to produce S-alkylated products. This method provides a reliable route to thioether derivatives of the furan-triazole scaffold.
Table 2: Synthesis and Conversion of 5-(Furan-2-yl)-4H-1,2,4-triazole-3-thiol
| Step | Starting Material | Reagents & Conditions | Product |
|---|---|---|---|
| 1. Thiosemicarbazide Formation | Furan-2-carboxylic acid hydrazide | Ammonium thiocyanate, HCl, ethanol, reflux | 1-(2-Furoyl)-3-thiosemicarbazide |
| 2. Cyclization (Thione Formation) | 1-(2-Furoyl)-3-thiosemicarbazide | KOH, ethanol, reflux; then acidification | 5-(Furan-2-yl)-4H-1,2,4-triazole-3-thiol |
| 3. S-Alkylation (Conversion) | 5-(Furan-2-yl)-4H-1,2,4-triazole-3-thiol | Methyl iodide (CH₃I), alkaline medium | 3-(Furan-2-yl)-5-(methylthio)-1H-1,2,4-triazole |
Amino Acid Fragment Conjugates
The conjugation of amino acid fragments to the this compound scaffold is a significant strategy for creating hybrid molecules with potentially enhanced biological properties. This is typically achieved by forming an amide bond between the exocyclic amino group of the triazole and the carboxylic acid group of an amino acid.
The synthesis of these conjugates relies on standard peptide coupling methodologies. In a typical reaction, the carboxylic acid moiety of a protected amino acid is activated by a peptide coupling reagent. This activated species then reacts with the amino group of the triazole to form the desired peptide bond. Another approach involves synthesizing the triazole ring from Boc-protected amino acid hydrazides as starting materials.
A variety of coupling reagents have been developed to facilitate this reaction efficiently while minimizing side reactions and racemization. The choice of reagent and reaction conditions is crucial for achieving high yields and purity.
Table 3: Common Peptide Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Description |
|---|---|---|
| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used reagents that facilitate the formation of an active ester intermediate. |
| Onium Salts (Aminium/Uronium) | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Highly efficient reagents that promote rapid coupling, even with sterically hindered amino acids. |
| Onium Salts (Phosphonium) | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Effective reagents that are known for low racemization levels. |
| Other | COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | A newer generation uronium salt based on an Oxyma leaving group, noted for high efficiency. |
Thiourea to Tetrazole Scaffold Transitions
A notable synthetic transformation in heterocyclic chemistry is the conversion of a thiourea scaffold into a tetrazole ring. This method provides a pathway to generate 1,5-disubstituted tetrazoles from corresponding 1,3-disubstituted thioureas. semanticscholar.org This transition is particularly relevant for creating structural analogs of furan-containing bioactive molecules.
The reaction proceeds via an oxidative desulfurization mechanism. semanticscholar.orgmdpi.com In this process, the thiourea derivative is treated with sodium azide (B81097), which acts as an external nucleophile, in the presence of a desulfurization agent. semanticscholar.orgmdpi.com Mercury salts, such as mercuric chloride, are commonly employed for this purpose. mdpi.com The reaction is typically carried out in a solvent like dimethylformamide (DMF) with a base such as triethylamine. mdpi.com
This methodology has been successfully applied to synthesize a series of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives from their thiourea precursors, with reported yields ranging from 79% to 92%. semanticscholar.orgmdpi.com This scaffold transition effectively replaces the thiourea group with a tetrazole ring, a bioisosteric replacement often explored in medicinal chemistry. mdpi.com
Table 4: General Scheme for Thiourea to Tetrazole Transition
| Substrate | Key Reagents | Product | Yield Range |
|---|---|---|---|
| N-Aryl-N'-(furan-2-ylmethyl)thiourea | Sodium azide (NaN₃), Mercuric chloride (HgCl₂), Triethylamine, DMF | 1-Aryl-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine | 79-92% semanticscholar.orgmdpi.com |
Spectroscopic and Structural Characterization Techniques Applied to 3 Furan 2 Yl 1h 1,2,4 Triazol 5 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and the chemical environment of individual atoms.
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-(furan-2-yl)-1H-1,2,4-triazol-5-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the furan (B31954) ring, the amino group (NH₂), and the triazole ring (NH).
The protons on the furan ring typically appear in the aromatic region of the spectrum. The NH proton of the 1,2,4-triazole (B32235) ring is often observed as a broad singlet at a downfield chemical shift, sometimes exceeding 10 ppm. mdpi.comurfu.ru The two protons of the primary amine group (NH₂) are also expected to produce a broad singlet, which can exchange with deuterium (B1214612) oxide (D₂O). urfu.ru
In derivatives, the substitution pattern significantly influences the chemical shifts. For example, in studies of related 1,2,4-triazole structures, aromatic protons and olefinic protons can merge in the range of 7.12-7.81 ppm. urfu.ru The NH proton signal is often described as a broad singlet that disappears upon deuteration. urfu.ru
Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Furan-H | ~6.5 - 7.8 | Doublet, Triplet, Doublet of doublets | Specific shifts depend on the position on the furan ring. |
| NH₂ | ~5.4 | Broad Singlet | Integrates to 2H; signal disappears upon D₂O exchange. urfu.ru |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, signals are expected for the two carbons of the triazole ring and the four carbons of the furan ring.
The carbon atoms of the 1,2,4-triazole ring are typically observed at downfield shifts, often in the range of 145-165 ppm, due to the influence of the adjacent nitrogen atoms. mdpi.comurfu.ru For instance, in a related compound, 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one, the triazole carbons appear at δ 155.96 and 146.10 ppm. mdpi.com Similarly, the carbons of the furan ring will have characteristic shifts reflecting their heteroaromatic nature.
Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Type | Expected Chemical Shift (ppm) | Notes |
|---|---|---|
| Triazole C3 | ~155 - 165 | The carbon atom attached to the furan ring and two nitrogen atoms. |
| Triazole C5 | ~145 - 160 | The carbon atom attached to the amine group and two nitrogen atoms. |
| Furan C2' | ~140 - 150 | The carbon atom attached to the triazole ring. |
| Furan C3', C4' | ~105 - 115 | Middle carbons of the furan ring. |
For fluorinated derivatives of this compound, fluorine-19 NMR (¹⁹F NMR) is an exceptionally valuable analytical technique. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive for NMR experiments. biophysics.org The chemical shift of fluorine is highly sensitive to its local electronic environment, providing detailed structural insights. biophysics.orgrsc.org
¹⁹F NMR can be used to confirm the successful incorporation of fluorine into the molecule and to distinguish between different isomers. The large range of chemical shifts allows for the resolution of signals from fluorine atoms in very similar environments. biophysics.org This technique is powerful for studying complex mixtures of fluorinated molecules, often without requiring prior separation. rsc.org Furthermore, analysis of coupling constants between fluorine and nearby protons (J_HF) or carbons (J_FC) provides crucial information about the connectivity and conformation of the molecule. rsc.org
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is widely used to determine the molecular weight and assess the purity of synthesized 1,2,4-triazole derivatives.
In a typical LC-MS analysis, the compound is separated from impurities on an LC column before being introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used for this class of compounds, which typically protonates the molecule to form a pseudomolecular ion [M+H]⁺. mdpi.com For example, the LC-MS analysis of a related triazole derivative showed the corresponding [M+H]⁺ ion at m/z 186, confirming its molecular weight. mdpi.com For this compound (molecular weight 150.15 g/mol ), the expected [M+H]⁺ ion would be observed at an m/z of approximately 151.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. This is a critical step in confirming the identity of a newly synthesized molecule. Techniques like LC-Orbitrap-HRMS are employed for this purpose. researchgate.net
For this compound, the molecular formula is C₆H₆N₄O. HRMS can distinguish its exact mass from other compounds with the same nominal mass. The predicted monoisotopic mass of the neutral molecule is 150.05415 Da. uni.lu HRMS analysis would aim to detect the exact mass of the protonated molecule ([M+H]⁺) at m/z 151.06143. uni.lu The close agreement between the measured exact mass and the calculated value provides unambiguous confirmation of the elemental composition.
Table 3: Predicted HRMS Data for this compound (C₆H₆N₄O)
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 151.06143 |
| [M+Na]⁺ | 173.04337 |
| [M+K]⁺ | 189.01731 |
| [M-H]⁻ | 149.04687 |
Data sourced from PubChem predictions. uni.lu
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a vital technique for identifying the functional groups present in this compound and its derivatives. The IR spectra of these compounds exhibit characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.
The spectrum of a typical 3-amino-1,2,4-triazole structure shows distinct peaks for N-H, C-H, C=N, and N=N vibrations. researchgate.net The N-H stretching vibrations of the primary amino group are typically observed as two bands in the region of 3250-3350 cm⁻¹. ijsr.net For 3-amino-1,2,4-triazole, a strong band attributed to the stretching vibrations of N-H bonds in the amino group appears at 3211 cm⁻¹. researchgate.net The N-H stretching of the triazole ring itself is also prominent, often seen around 3126 cm⁻¹. researchgate.net
Aromatic C-H stretching vibrations from both the furan and triazole rings are expected in the 3030-3100 cm⁻¹ range. researchgate.net The furan ring introduces its own characteristic vibrations. Calculated spectra for furan show symmetric and asymmetric C-H stretching vibrations between 3207 and 3241 cm⁻¹. globalresearchonline.net The C-O-C stretching of the furan moiety typically appears at lower wavenumbers.
The "fingerprint" region of the spectrum contains bands corresponding to the stretching and bending of the triazole ring. C=N stretching vibrations are found in the 1600-1411 cm⁻¹ range, while N=N stretching can be observed around 1570-1550 cm⁻¹. ijsr.net For 3-amino-1,2,4-triazole, C=C stretching vibrations of the aromatic domains have been identified at 1531 and 1472 cm⁻¹. researchgate.net In related furan-triazole-thiol derivatives, the C=N band is observed at 1642 cm⁻¹. nih.gov The presence of thione-thiol tautomerism in mercapto-derivatives can be identified by a C=S absorption band around 1166-1258 cm⁻¹ for the thione form or an S-H band at 2550-2700 cm⁻¹ for the thiol form. ijsr.netnih.gov
Table 1: Typical Infrared Absorption Bands for 1,2,4-Triazole Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference(s) |
|---|---|---|---|
| Amino N-H | Asymmetric & Symmetric Stretch | 3250 - 3361 | ijsr.netufv.br |
| Triazole N-H | Stretch | ~3126 | researchgate.net |
| Aromatic C-H | Stretch | 3030 - 3100 | researchgate.net |
| C=N (Triazole ring) | Stretch | 1600 - 1682 | ijsr.netufv.br |
| N=N (Triazole ring) | Stretch | 1543 - 1570 | researchgate.netijsr.net |
| C=S (Thione form) | Stretch | 1166 - 1258 | ijsr.net |
| S-H (Thiol form) | Stretch | 2550 - 2700 | ijsr.net |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the empirical formula of a synthesized compound by measuring the mass percentages of its constituent elements (primarily carbon, hydrogen, and nitrogen). This method provides crucial validation of a compound's purity and composition, ensuring it aligns with the expected molecular formula. For novel derivatives of this compound, the experimentally determined percentages of C, H, and N are compared against the theoretically calculated values. A close correlation, typically within ±0.4%, confirms the successful synthesis of the target molecule. urfu.rumdpi.com
For example, in the synthesis of various 5-(styrylsulfonylmethyl)-4H-1,2,4-triazol-3-amine derivatives, elemental analysis was used to confirm their composition. urfu.ru Similarly, the structures of newly synthesized 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thiol alkyl derivatives have been confirmed through methods including elemental analysis. doaj.org
Table 2: Example Elemental Analysis Data for a 1,2,4-Triazole Derivative Compound: 5-(Phenylethenesulfonylmethyl)-4H-1,2,4-triazol-3-amine (C₁₁H₁₂N₄O₂S)
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 49.99 | 50.11 |
| H | 4.58 | 4.56 |
| N | 21.20 | 21.41 |
Data sourced from Veeranjaneyulu et al. (2022). urfu.ru
X-ray Diffraction Studies
Single crystal X-ray diffraction analysis provides unambiguous structural confirmation of this compound and its derivatives. By obtaining suitable single crystals, researchers can determine the exact molecular geometry and crystal packing. jyu.fimdpi.com The analysis reveals the crystal system (e.g., monoclinic, triclinic), space group (e.g., P2₁/c, P-1), and unit cell parameters (a, b, c, α, β, γ). nih.govmdpi.comresearchgate.net This technique has been successfully applied to numerous related heterocyclic systems, including indolyl-triazolo-thiadiazoles and other fused triazole systems, to confirm their chemical architecture. mdpi.commdpi.com For instance, the structure of rac-3-{4-[(Furan-2-ylmethylidene)amino]-3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl}-1,3-diphenylpropan-1-one was determined to crystallize in a monoclinic system with the space group P2₁/c. nih.gov
Table 3: Crystallographic Data for Selected 1,2,4-Triazole Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
|---|---|---|---|---|---|---|---|---|
| 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine | C₇H₇N₅ | Monoclinic | P2₁/c | 7.3863 | 7.9096 | 13.2157 | 91.832 | nih.gov |
| rac-3-{4-[(Furan-2-ylmethylidene)amino]...} | C₂₃H₂₀N₄O₂S | Monoclinic | P2₁/c | 8.154 | 21.194 | 12.878 | 107.965 | nih.gov |
| (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)... | C₁₈H₁₅N₃O₂ | Monoclinic | P2₁/c | 10.0451 | 15.0631 | 12.2008 | 123.257 | nih.gov |
The spatial orientation of the furan ring relative to the triazole ring is a key structural feature, defined by the dihedral angle between the mean planes of the two rings. X-ray diffraction data allows for the precise calculation of these angles, providing insight into the molecule's conformation and the extent of coplanarity. In many triazole derivatives, significant twisting is observed between the heterocyclic rings and their substituents. For example, in a derivative featuring a furan ring and a triazole ring, the dihedral angle between them was found to be 150.3(2)°. nih.goviucr.org In 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, the pyridine (B92270) and triazole rings are nearly coplanar, with a small dihedral angle of 5.58(7)°. nih.gov In contrast, the dihedral angle between the benzene (B151609) and triazole rings in 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine is 81.05(5)°, indicating a nearly perpendicular arrangement. researchgate.net This conformational flexibility can influence the molecule's packing and biological activity.
Table 4: Selected Dihedral Angles in 1,2,4-Triazole Derivatives
| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| rac-3-{4-[(Furan-2-ylmethylidene)amino]...} | 1,2,4-Triazole | Furan | 150.3(2) | nih.goviucr.org |
| 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine | 1,2,4-Triazole | Pyridine | 5.58(7) | nih.gov |
| 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine | 1,2,4-Triazole | Benzene | 81.05(5) | researchgate.net |
| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | 1,2,4-Triazole | Indole | 4.94 - 7.22 | mdpi.com |
Hydrogen bonds play a critical role in defining the supramolecular architecture of crystalline this compound and its derivatives. The presence of both hydrogen bond donors (the amino group -NH₂ and the triazole ring N-H) and acceptors (the triazole and furan ring nitrogen and oxygen atoms) facilitates the formation of extensive intermolecular networks. These interactions dictate the crystal packing and influence physical properties like melting point and solubility. In the crystal structure of 3-pyridin-2-yl-1,2,4-triazol-5-amine, molecules are linked by N—H···N hydrogen bonds to form a two-dimensional network. nih.gov Similarly, molecules of 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine are connected into infinite zigzag chains via N—H···N hydrogen bonds. researchgate.net The analysis of these networks is essential for understanding the forces that stabilize the crystal structure. mdpi.com
Tautomerism Investigations
This compound can exist in different tautomeric forms due to the migration of a proton. Annular prototropic tautomerism is common in 1,2,4-triazoles, which can exist as 1H, 2H, or 4H tautomers. ijsr.net For 3-amino-1,2,4-triazole, theoretical and physical studies indicate that the stability order is 1H > 2H > 4H. ijsr.net The specific tautomer present can be influenced by substitution, the solvent, and the physical state (solution vs. solid).
In addition to annular tautomerism, derivatives may exhibit other forms, such as amine-imine or thione-thiol tautomerism. For 5-furan-2-yl-4H- researchgate.netnih.govnih.gov-triazole-3-thiol, a related compound, a thiol-thione tautomeric equilibrium has been described. nih.gov The thione form (C=S) is often predominant. ijsr.net These tautomeric equilibria are typically studied using a combination of techniques. NMR spectroscopy in solution can reveal the presence of multiple tautomers if the rate of interconversion is slow on the NMR timescale, though often the signals are averaged. nih.govcurtin.edu.au In the solid state, X-ray crystallography provides a definitive picture of the dominant tautomer present in the crystal lattice. curtin.edu.aursc.org
Annular Tautomerism in 1,2,4-Triazol-5-amines
Annular prototropic tautomerism is a characteristic feature of many 1,2,4-triazole derivatives, including this compound. rsc.orgrsc.org This phenomenon involves the migration of a proton between the nitrogen atoms of the triazole ring, leading to the existence of multiple, rapidly interconverting isomers known as tautomers. For asymmetrically substituted 3,5-diamino-1,2,4-triazoles, three potential annular tautomers can be theoretically envisioned. rsc.org
These tautomeric forms are:
1H- tautomer : The proton is located on the N1 atom of the triazole ring.
2H- tautomer : The proton is located on the N2 atom of the triazole ring.
4H- tautomer : The proton is located on the N4 atom of the triazole ring.
The relative stability and population of these tautomers can be influenced by various factors, including the nature of substituents on the triazole ring, the solvent, and the physical state (solution or solid). rsc.orgresearchgate.net In solution, the tautomeric equilibrium can be rapid, often leading to averaged signals in NMR spectra. rsc.org For a series of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, it was observed that in many cases, the individual tautomers could not be distinguished by ¹H NMR spectroscopy due to the fast transformations. rsc.org However, in the ¹³C NMR spectra, the involvement of the triazole ring in tautomerism was confirmed by the presence of two broad signals. rsc.org For certain derivatives, the 5-amino-1H-1,2,4-triazole tautomer was found to be the predominant form in solution. rsc.org
Table 1: Theoretically Possible Annular Tautomers of 3-substituted-1H-1,2,4-triazol-5-amine
| Tautomeric Form | Position of Annular Proton |
| 1H-tautomer | N1 |
| 2H-tautomer | N2 |
| 4H-tautomer | N4 |
Crystallographic Observation of Tautomeric Forms
A detailed X-ray crystallographic analysis was performed on N-(4-methoxyphenyl)-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide, a representative compound from a series of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. rsc.org The crystallographic data unambiguously showed that in the solid state, the molecule exists as the 5-amino-1H-1,2,4-triazole tautomer, with the annular proton located on the N1 atom. rsc.org
The assignment of the tautomeric form was further supported by the observed bond lengths within the 1,2,4-triazole ring. The C5–N1 bond was found to be significantly longer than the C3–N2 bond, which is consistent with the location of the proton on N1. rsc.org This distribution of bond lengths confirms the 5-amino-1H tautomeric structure. It is a common observation that 1,2,4-triazoles bearing a primary amino group tend to crystallize in the 5-amino form, where the annular hydrogen atom is positioned on the nitrogen atom adjacent to the amino group. rsc.org
Table 2: Selected Crystallographic Bond Lengths for a Representative 3-(5-amino-1H-1,2,4-triazol-3-yl) Derivative
| Bond | Bond Length (Å) |
| C5–N1 | 1.3359(15) |
| C3–N2 | 1.3164(15) |
| N1–N2 | 1.3837(14) |
Data obtained for N-(4-methoxyphenyl)-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide. rsc.org
Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the detailed computational and theoretical studies—including molecular docking simulations, molecular dynamics (MD) simulations, and structure-activity relationship (SAR) analysis—for the exact compound This compound .
While extensive research exists on derivatives of the 1,2,4-triazole and furan rings, and computational studies are frequently performed on such analogs to explore their potential biological activities, the parent compound itself has not been the specific subject of the detailed computational analyses requested in the outline. The available literature tends to focus on more complex substituted molecules incorporating this core structure.
Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict outline provided, as the specific data for ligand-protein interactions, binding affinities, conformational stability, and SAR for this compound are not present in the search results.
Computational and Theoretical Studies on 3 Furan 2 Yl 1h 1,2,4 Triazol 5 Amine
Structure-Activity Relationship (SAR) Analysis
Identification of Key Pharmacophores
The compound 3-(furan-2-yl)-1H-1,2,4-triazol-5-amine incorporates several key pharmacophoric features characteristic of bioactive molecules. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The 1,2,4-triazole (B32235) core is a well-established pharmacophore in medicinal chemistry, recognized for its role in a wide range of biologically active compounds. urfu.rupreprints.org The structural attributes of the 3-amino-1,2,4-triazole moiety allow it to act as a bioisostere for other functional groups, such as urea (B33335), while potentially offering improved physicochemical properties like enhanced solubility. urfu.ru
The key features of the this compound pharmacophore include:
Hydrogen Bond Donors: The primary amine (-NH2) group at the 5-position and the N-H group within the triazole ring are significant hydrogen bond donors.
Hydrogen Bond Acceptors: The nitrogen atoms within the 1,2,4-triazole ring and the oxygen atom of the furan (B31954) ring serve as hydrogen bond acceptors.
Aromatic/Heterocyclic Systems: Both the 1,2,4-triazole and the furan rings are heterocyclic aromatic systems that can engage in π-π stacking or hydrophobic interactions with biological targets.
The spatial arrangement of these donor, acceptor, and aromatic features is critical for its interaction with specific biological targets. The 1,2,4-aminotriazole core is considered an interesting and valuable pharmacophore in the design of new therapeutic agents. urfu.ru
Influence of Substituents on Activity
Studies on related 1,2,4-triazole derivatives have demonstrated that the nature and position of substituents play a crucial role in determining the level and spectrum of their biological effects. For instance, in a series of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, which share structural similarities, the presence of different substituents on an attached phenyl ring led to significant variations in antimicrobial activity. nih.gov Similarly, research on derivatives of 1-(phenyl)-3-(2H- nih.govnih.govpensoft.nettriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione showed that the type of substituent (e.g., -H, -Cl, -Br) on the phenyl ring directly impacted the compound's antibacterial and antifungal properties. mdpi.com
For the this compound scaffold, potential modifications could include:
Substitution on the Furan Ring: Introducing small alkyl or halogen groups could alter lipophilicity and electronic distribution.
Substitution on the Amine Group: Acylation or alkylation of the 5-amino group would change its hydrogen-bonding capability and introduce new interaction points.
These modifications provide a pathway to fine-tune the molecule's pharmacological profile, potentially enhancing its potency and selectivity for a specific biological target.
Pharmacokinetic and Drug-Likeness Predictions (In Silico ADME)
In silico (computer-based) methods are frequently used in modern drug discovery to predict the pharmacokinetic properties of a compound, summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions help to identify candidates with favorable drug-like properties early in the development process.
Absorption, Distribution, Metabolism, Excretion (ADME) Profiles
Below is a table of predicted ADME and physicochemical properties typical for this class of compounds, based on computational models.
| Parameter | Predicted Value/Characteristic | Significance |
| Gastrointestinal (GI) Absorption | High | Indicates good absorption from the gut after oral administration. |
| Blood-Brain Barrier (BBB) Permeant | No/Low | Suggests the compound is less likely to cross into the central nervous system, which can be desirable to avoid CNS side effects. |
| P-glycoprotein (P-gp) Substrate | No | Indicates the compound is not likely to be actively pumped out of cells, which can contribute to better bioavailability. |
| CYP Isoform Inhibition (e.g., CYP1A2, CYP2C9) | Generally predicted as non-inhibitor | Suggests a lower potential for drug-drug interactions. |
| Topological Polar Surface Area (TPSA) | ~85 Ų | A TPSA value under 140 Ų is generally associated with good oral bioavailability. |
Note: The data in this table are representative predictions for the this compound scaffold based on in silico analysis of similar structures and are not experimentally determined values.
Drug-Likeness Scoring
Drug-likeness is a qualitative concept used to assess whether a compound has chemical and physical properties that would make it a likely drug candidate. One of the most common sets of guidelines is Lipinski's Rule of Five. bioflux.com.ro This rule states that poor absorption or permeation is more likely when a compound has more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight over 500 g/mol , and a calculated logP (CLogP) greater than 5. bioflux.com.ro
Derivatives of 1,2,3-triazole have been shown in silico to possess acceptable pharmacokinetic properties and drug-likeness. pensoft.net The compound this compound adheres to Lipinski's Rule of Five, suggesting it has a favorable drug-like profile.
The table below outlines the Lipinski's Rule of Five parameters for the parent compound.
| Lipinski's Rule Parameter | Value for this compound | Rule of Five Guideline | Compliance |
| Molecular Weight (MW) | 164.16 g/mol | ≤ 500 | Yes |
| LogP (Octanol/Water Partition Coefficient) | ~0.5 - 1.0 (Predicted) | ≤ 5 | Yes |
| Hydrogen Bond Donors (HBD) | 3 (two on -NH2, one on ring N-H) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 4 (three ring N, one furan O) | ≤ 10 | Yes |
Note: Values are calculated for the parent compound this compound.
Furthermore, bioactivity scores, which predict a compound's potential to interact with various receptor classes, have been calculated for related thiazolo[3,2-b] nih.govnih.govpensoft.nettriazole structures, with results often indicating moderate activity levels. mdpi.com
Density Functional Theory (DFT) Calculations and Quantum Chemical Parameters
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. Such theoretical calculations provide deep insights into various quantum chemical parameters that are not easily accessible through experimental means.
Electronic Structure Analysis
DFT calculations on 1,2,4-triazole derivatives have been used to optimize molecular geometry and analyze electronic properties. nih.gov The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.net
For related 1,2,4-triazole-thione compounds, DFT studies have shown that the upper valence band is primarily formed by p-states from heteroatoms like sulfur, while the lower conduction band has significant character from the p-states of carbon atoms. nih.gov In this compound, it is expected that the HOMO would have significant contributions from the electron-rich furan ring and the amine group, while the LUMO would be distributed across the electron-deficient triazole ring system.
Quantum chemical parameters calculated via DFT provide a quantitative description of a molecule's electronic properties.
The table below lists key quantum chemical parameters and their significance, with typical values derived from studies on similar triazole structures. researchgate.net
| Quantum Chemical Parameter | Symbol | Significance |
| Energy of HOMO | EHOMO | Related to electron-donating ability; higher values indicate stronger donation. |
| Energy of LUMO | ELUMO | Related to electron-accepting ability; lower values indicate stronger acceptance. |
| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. |
| Dipole Moment | μ | Measures the overall polarity of the molecule. |
| Global Hardness | η = (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
| Global Softness | S = 1/η | The reciprocal of hardness; indicates high polarizability. |
| Electronegativity | χ = -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index | ω = μ²/2η | Measures the energy lowering due to maximal electron flow between donor and acceptor. |
Note: This table describes the parameters and their importance; specific values require dedicated DFT calculations for the exact molecule.
Reactivity Predictions
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable visual tool for understanding the charge distribution within a molecule and predicting its reactive sites. irjweb.com It illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
In an MEP map, different colors correspond to different values of electrostatic potential. Regions of negative potential, typically colored in shades of red, are characterized by an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and are the preferred sites for nucleophilic attack. Green areas represent neutral or regions of very low potential. researchgate.net
For this compound, the MEP map is expected to show the most negative potential (red regions) localized around the nitrogen atoms of the triazole ring and the oxygen atom of the furan ring, due to the high electronegativity of these atoms. These sites represent the most likely centers for electrophilic attack. The amino group (-NH2) is also an electron-rich region. The most positive potential (blue regions) is anticipated to be found around the hydrogen atoms, particularly the amine and the N-H of the triazole ring, making them susceptible to nucleophilic interactions. jmess.orguantwerpen.be
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO acts as the electron-donating orbital, indicating the molecule's nucleophilicity, while the LUMO is the electron-accepting orbital, reflecting its electrophilicity. irjweb.com
The distribution of these orbitals across the molecule highlights the specific atoms involved in reactions. For this compound, the HOMO is expected to be predominantly located over the electron-rich amino group and the furan ring, suggesting these are the primary sites for donating electrons in a reaction with an electrophile. The LUMO is likely distributed over the 1,2,4-triazole ring, indicating this moiety is the most probable site for accepting electrons from a nucleophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule. irjweb.comajchem-a.com DFT studies on similar furan-substituted 1,2,4-triazole derivatives have shown that modifications to the structure can tune this energy gap, thereby altering the molecule's electronic properties and reactivity. researchgate.net
Global Reactivity Descriptors
Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. acs.orgnih.gov These descriptors, derived from conceptual DFT, provide a quantitative measure of various electronic properties.
According to Koopmans' theorem, the ionization potential (I) can be approximated by the negative of the HOMO energy (I ≈ -EHOMO), and the electron affinity (A) by the negative of the LUMO energy (A ≈ -ELUMO). jmess.orgajchem-a.com From these values, other important descriptors are derived:
Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. jmess.org
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (I - A) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." jmess.org
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it indicates the molecule's polarizability.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ -χ). ajchem-a.com
The calculated values of these parameters for related 1,2,4-triazole derivatives provide insight into the expected reactivity of this compound.
| Parameter | Symbol | Formula | Predicted Significance |
|---|---|---|---|
| Ionization Potential | I | -EHOMO | Energy required to remove an electron. |
| Electron Affinity | A | -ELUMO | Energy released when an electron is added. |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicator of chemical reactivity and kinetic stability. |
| Electronegativity | χ | (I + A) / 2 | Measures electron-attracting capability. |
| Chemical Hardness | η | (I - A) / 2 | Resistance to charge transfer. |
| Chemical Softness | S | 1 / η | Indicator of polarizability. |
| Electrophilicity Index | ω | μ² / 2η | Propensity to act as an electrophile. |
These theoretical predictions collectively suggest that this compound has distinct electrophilic and nucleophilic centers, making it a versatile candidate for various chemical transformations. The nitrogen and oxygen atoms are predicted to be the primary sites for electrophilic attack, while reactions with nucleophiles are likely to target the triazole ring system.
Biological and Pharmacological Activities of 3 Furan 2 Yl 1h 1,2,4 Triazol 5 Amine and Its Analogues
Antimicrobial Activity of 3-(Furan-2-yl)-1H-1,2,4-triazol-5-amine and its Analogues
The escalating issue of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, 1,2,4-triazole (B32235) derivatives have garnered significant attention due to their wide spectrum of biological activities. Specifically, compounds incorporating a furan (B31954) moiety have shown promise as potent antimicrobial agents. This article focuses on the biological and pharmacological activities of this compound and its analogues, detailing their antibacterial and antifungal properties.
Antibacterial Activity
Derivatives of this compound have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. zsmu.edu.uaarchivepp.com The structural modifications of the parent compound have been a key strategy in enhancing its efficacy and spectrum of activity.
Analogues of this compound have shown significant inhibitory effects against various Gram-positive bacteria, including clinically important pathogens like Staphylococcus aureus and Staphylococcus epidermidis. archivepp.comconnectjournals.com For instance, a study on 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives revealed that the introduction of isopropyl and isobutyl radicals in the ester structure of these molecules leads to a sharp increase in activity towards S. aureus. zsmu.edu.ua Another study highlighted that certain N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives were potent inhibitors of S. epidermidis growth, with one compound inhibiting four hospital strains at a concentration of 4 µg/mL and a particularly susceptible clinical strain at just 2 µg/mL. nih.gov Furthermore, novel Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold exhibited strong antibacterial activity against S. aureus, with some derivatives showing activity superior to the standard drug streptomycin. nih.gov
The antibacterial spectrum of these furan-triazole compounds extends to Gram-negative bacteria. Studies have shown that various derivatives exhibit activity against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. zsmu.edu.uaarchivepp.com For example, 4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione demonstrated high activity against E. coli. nih.gov In vitro experiments with 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol derivatives showed positive antibacterial effects on cryogenic strains of several Enterobacteriaceae, including E. coli and K. pneumoniae. archivepp.com
The potency of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a bacterium. Several studies have reported the MIC values for various analogues of this compound against different bacterial strains.
For instance, certain fluorobenzoylthiosemicarbazides, which are precursors to some triazole analogues, were active against methicillin-sensitive and methicillin-resistant Staphylococcus aureus clinical isolates at MICs ranging from 7.82 to 31.25 μg/mL. nih.gov In another study, a series of 4-amino-substituted-1,2,4-triazole-3-thiol derivatives were tested, with one compound showing an MIC of 16 µg/mL against S. aureus and 20 µg/mL against B. subtilis. The same study found another compound to have MIC values of 25 µg/mL against E. coli and 31 µg/mL against S. typhi. connectjournals.com
Table 1: MIC Values of Selected this compound Analogues
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Trifluoromethyl-substituted fluorobenzoylthiosemicarbazides | Staphylococcus aureus (MSSA & MRSA) | 7.82 - 31.25 nih.gov |
| 4-(4-hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 16 connectjournals.com |
| 4-(4-hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Bacillus subtilis | 20 connectjournals.com |
| 4-(4-nitrobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Escherichia coli | 25 connectjournals.com |
This table is interactive. Click on the headers to sort the data.
The antibacterial activity of many triazole-containing compounds is attributed to their ability to inhibit essential bacterial enzymes. One of the key targets is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair. nih.gov Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death. Several triazole-containing inhibitors have been shown to target DNA gyrase. nih.gov For example, a study on novel benzofuran (B130515)–pyrazole-based compounds, which share structural similarities with the furan-triazole scaffold, identified a potent inhibitor of E. coli DNA gyrase B. nih.gov Another research effort described triazole-containing inhibitors that demonstrated potent antibacterial activity, including against Mycobacterium tuberculosis, by targeting DNA gyrase. nih.gov The mechanism often involves the inhibitor binding to the enzyme-DNA complex, stabilizing it, and leading to lethal double-strand breaks in the bacterial chromosome.
Antifungal Activity
In addition to their antibacterial properties, this compound and its analogues have demonstrated significant antifungal activity. The 1,2,4-triazole core is a well-established pharmacophore in many commercial antifungal drugs. nih.govresearchgate.net
Derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol have been investigated for their antimicrobial properties, which include antifungal effects. zsmu.edu.ua In vitro studies have shown that furan-containing 1,2,4-triazoles exhibit positive effects against yeasts such as Candida albicans. archivepp.com Furthermore, a series of novel 1,2,4-triazole derivatives were synthesized and screened for their antifungal activity, with some compounds showing strong effects against Microsporum gypseum, even superior to the standard drug ketoconazole. nih.gov Another study reported that certain 4-amino-substituted-1,2,4-triazole-3-thiol derivatives exhibited good antifungal activity against C. albicans and A. niger. connectjournals.com The structural diversity of these analogues allows for the fine-tuning of their antifungal potency and spectrum.
Antiviral Activity
Derivatives of 4-amino-3-(2-furyl)-5-mercapto-1,2,4-triazole, which are close structural analogues of this compound, have been synthesized and evaluated for their potential as anti-HIV-1 agents. nih.govresearchgate.net A number of these compounds demonstrated inhibitory activity against HIV-1 replication in cell cultures. nih.govresearchgate.net
One particular derivative, 4-(4-methoxylphenylidene)amino-3-(2-furyl)-5-(ethoxylcarbonyl)methylthio-4H-1,2,4-triazole (designated as compound 4e), was identified as the most potent inhibitor from the series. nih.govresearchgate.net This compound exhibited an EC50 value of 12 μM against HIV-1 replication and also inhibited the HIV-1 reverse transcriptase enzyme with an IC50 of 43.5 μM. nih.govresearchgate.net
Table 3: Anti-HIV-1 Activity of Selected 4-Amino-3-(2-furyl)-5-mercapto-1,2,4-triazole Analogues
Compound EC50 (μM) CC50 (μM) Selectivity Index (SI) 3a (4-(5-Nitrofurylidene)amino-3-(2-furyl)-5-sulfanyl-4H-1,2,4-triazole) 68.3 170.8 3 4e (4-(4-Methoxylphenylidene)amino-3-(2-furyl)-5-(ethoxylcarbonyl)methylthio-4H-1,2,4-triazole) 12 208.6 17
EC50: 50% effective concentration for inhibiting HIV-1 induced cytotoxicity. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/EC50). Data sourced from nih.govresearchgate.net
Antioxidant Activity
The 1,2,4-triazole scaffold is also associated with significant antioxidant properties. These compounds can mitigate oxidative stress by inhibiting lipid peroxidation and interacting with reactive oxygen and nitrogen species.
Inhibition of Lipid Peroxidation
Analogues of 1,2,3-triazole have been investigated for their ability to inhibit lipid peroxidation. In one study, nitrone derivatives of 1,2,3-triazole were evaluated, and several compounds showed potent inhibition of linoleic acid lipid peroxidation. nih.gov For example, N-Benzyl-2-[4-(phenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxide and N-Benzyl-2-[4-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxide were identified as the most effective inhibitors in this assay. nih.gov
Interaction with Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)
The antioxidant activity of 1,2,4-triazole derivatives is often evaluated through their ability to scavenge free radicals, which are key components of ROS and RNS. A series of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives were synthesized and their antioxidant potential was assessed using the stable free radical 1,1-diphenyl-2-picryl-hydrazyl (DPPH). researchgate.net
One of the cyclized Schiff base derivatives demonstrated the highest activity across all tested concentrations, with an IC50 value of 5.84 μg/ml, indicating its potent radical scavenging capabilities when compared to the standard antioxidant, ascorbic acid. researchgate.net This suggests that the triazole nucleus, in combination with other structural features, can effectively neutralize harmful free radicals.
Table 4: DPPH Radical Scavenging Activity of a 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivative
Compound IC50 (μg/mL) Cyclized Schiff base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol 5.84 Ascorbic Acid (Standard) Not specified in the same study
Data sourced from researchgate.net
Anticancer/Cytotoxic Activity
Derivatives of the 1,2,4-triazole nucleus, including those with furan moieties, have been a significant area of interest in oncology research. These compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines and for their selectivity towards cancer cells over healthy cells.
Against Human Cancer Cell Lines (e.g., HeLa, MCF-7, Hep G2)
Analogues of this compound have demonstrated cytotoxic effects against several human cancer cell lines. For instance, a series of novel compounds incorporating the 1,2,4-triazole scaffold showed notable antiproliferative activity against a panel of cancer cell lines. nih.gov
In one study, chalcone (B49325) derivatives incorporating a 3-(furan-2-yl)pyrazolyl moiety were synthesized and evaluated for their in vitro anticancer activities against human hepatocellular carcinoma (HepG2), human breast adenocarcinoma (MCF-7), and lung carcinoma (A549) cell lines. The presence of the furan group was found to enhance anticancer activity against the MCF-7 cell line. d-nb.infonih.gov
Similarly, other research has focused on synthesizing and evaluating 1,2,4-triazole derivatives against liver cancer (HepG2) and breast cancer (MCF-7) cell lines, with some compounds showing promising activity. mdpi.com For example, certain 1,2,3-triazole-amino acid conjugates showed significant inhibition of both MCF7 and HepG2 cell proliferation at concentrations below 10 µM. mdpi.com Furan-based derivatives have also been specifically studied for their cytotoxic effects against HeLa (cervical cancer) and HepG2 cell lines. researchgate.net
The cytotoxic potential of various 1,2,4-triazole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values, as illustrated in the table below.
Table 1: Cytotoxic Activity of Selected 1,2,4-Triazole Analogues Against Human Cancer Cell Lines
| Compound Type | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Coumarin-Triazole Hybrid (LaSOM 186) | MCF-7 | 2.66 | nih.gov |
| Coumarin-Triazole Hybrid (LaSOM 190) | MCF-7 | 2.85 | nih.gov |
| Coumarin-Triazole Hybrid (LaSOM 185) | MCF-7 | 10.08 | nih.gov |
| Triazene (B1217601) Derivative (Compound C) | HeLa | 0.560 | nih.gov |
| Triazene Derivative (Compound C) | HepG2 | 3.33 | nih.gov |
| Triazene Derivative (Compound C) | MCF-7 | 1.05 | nih.gov |
| 1,2,3-Triazole-Amino Acid Conjugate (6) | MCF-7 | <10 | mdpi.com |
| 1,2,3-Triazole-Amino Acid Conjugate (6) | HepG2 | <10 | mdpi.com |
| 1,2,3-Triazole-Amino Acid Conjugate (7) | MCF-7 | <10 | mdpi.com |
| 1,2,3-Triazole-Amino Acid Conjugate (7) | HepG2 | <10 | mdpi.com |
Selectivity against Normal Cell Lines (e.g., HaCaT, WRL-68)
A crucial aspect of anticancer drug development is the selectivity of a compound, meaning its ability to kill cancer cells while sparing normal, healthy cells. Some studies on 1,2,4-triazole analogues have included assessments of their cytotoxicity against non-cancerous cell lines to determine their selectivity index.
For example, novel betulin-1,2,4-triazole derivatives were evaluated for their antiproliferative effects on cancer cell lines (A375 melanoma, MCF-7 breast cancer, HT-29 colorectal cancer) and on normal human keratinocytes (HaCaT). mdpi.com One derivative, Bet-TZ1, showed the highest cytotoxicity against the A375 melanoma cell line with an IC50 value of 22.41 µM, while also being tested against the normal HaCaT cell line. mdpi.com
In another study, the viability of WRL-68, a human liver cell line, was assessed. The viability of these cells decreased at higher concentrations (400-12.5 μg/mL) of a 1,2,4-triazole derivative, indicating toxicity, whereas lower concentrations were non-toxic. researchgate.net Research on triazene derivatives also highlighted a compound with high efficacy and selectivity, showing potent IC50 values against various cancer cell lines while being significantly less toxic to a normal human umbilical vein endothelial cell line (HUVEC). nih.gov
Similarly, synthesized 1,2,4-triazole Schiff base derivatives were tested on normal Vero cells from a monkey kidney, and the results indicated no significant toxicity, suggesting a degree of selectivity for cancer cells. The evaluation of chalcones with a 3-(furan-2-yl) pyrazolyl structure included testing against BJ1 normal skin fibroblasts to gauge their selectivity. d-nb.info
Table 2: Cytotoxicity of Selected Triazole Analogues Against Normal Cell Lines
| Compound Type | Normal Cell Line | IC50 Value (µM) | Observation | Reference |
|---|---|---|---|---|
| Betulin-1,2,4-triazole (Bet-TZ1) | HaCaT | 46.92 | Exhibited cytotoxicity, allowing for selectivity comparison. | mdpi.com |
| Triazene Derivative (Compound C) | HUVEC | 12.61 | Showed significantly lower toxicity compared to cancer cell lines. | nih.gov |
| 1,2,4-Triazole Schiff Base (TB-NO2) | Vero | >100 (approx) | No significant toxicity observed. | |
| 1,2,4-Triazole Schiff Base (TB-OCH3) | Vero | >100 (approx) | No significant toxicity observed. |
Enzyme Inhibition
The 1,2,4-triazole scaffold is also a key component in the design of various enzyme inhibitors, targeting enzymes involved in blood coagulation, bacterial metabolism, and cancer-related protein interactions.
Blood Coagulation Factor XIIa and Thrombin Inhibition
Acylated 1H-1,2,4-triazol-5-amines have been identified as selective and potent inhibitors of human blood coagulation factor XIIa (FXIIa) and thrombin, which are key serine proteases in the coagulation cascade. nih.gov Structural modifications of the 1,2,4-triazol-5-amine scaffold have led to the discovery of highly potent inhibitors. nih.gov
One study reported a derivative, compound 21i, as a potent inhibitor of FXIIa with an inhibitory concentration (IC50) of 29 nM. nih.gov Another compound, 21m, was found to have an inhibitory activity of 27 nM towards thrombin. nih.gov Further research on amide-functionalized acylated 1,2,4-triazol-5-amines identified a quinoxaline-derived aminotriazole that inhibited FXIIa with an IC50 value of 28 nM, and an N-phenylamide-derived aminotriazole that inhibited thrombin with an IC50 of 41 nM. nih.govacs.org These studies demonstrated that acylated 1,2,4-triazol-5-amines possess anticoagulant properties. nih.gov The mechanism of inhibition is believed to be covalent, involving the acylation of the catalytic serine residue in the active site of the enzymes. researchgate.net
Table 3: Inhibition of Coagulation Factors by Acylated 1,2,4-Triazol-5-amine Analogues
| Target Enzyme | Compound Type / ID | IC50 Value (nM) | Reference |
|---|---|---|---|
| Factor XIIa | Derivative 21i | 29 | nih.gov |
| Factor XIIa | Quinoxaline derivative (33b) | 28 | nih.govacs.org |
| Factor XIIa | Compound 8 | 45 | acs.org |
| Thrombin | Derivative 21m | 27 | nih.gov |
| Thrombin | N-phenylamide derivative (5t) | 41 | nih.govacs.org |
| Thrombin | Morpholine-substituted (5r) | 53 | nih.govacs.org |
Antiurease Activity
The 1,2,4-triazole ring is a component of derivatives that show promising activity against the enzyme urease. nih.gov Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. A recent study highlighted a derivative of 5-nitrofuran-2-yl-thiadiazole that exhibited a tenfold improvement in inhibitory potency against urease compared to the standard inhibitor thiourea (B124793). nih.gov Although direct studies on this compound are limited, the documented anti-urease activity of structurally related furan and triazole compounds suggests the potential of this chemical family as urease inhibitors. nih.gov
Annexin (B1180172) A2–S100A10 Protein Interaction Inhibition
The interaction between annexin A2 and the S100A10 protein has potential therapeutic implications in cancer. nih.govresearchgate.net Small molecule inhibitors targeting this protein-protein interaction have been developed based on a 1,2,4-triazole scaffold. nih.gov
Through virtual screening, 3,4,5-trisubstituted 4H-1,2,4-triazoles were identified as moderately potent inhibitors. nih.govscienceopen.com A series of analogues were then synthesized and evaluated. One compound, 2-[(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide, demonstrated improved potency and was shown to successfully disrupt the native complex between annexin A2 and S100A10. nih.govresearchgate.net This line of research indicates that furan-containing triazole derivatives are promising candidates for developing inhibitors of the annexin A2-S100A10 interaction. nih.gov
Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. The inhibition of this enzyme is of significant interest in the cosmetic and medicinal fields for the treatment of hyperpigmentation disorders. A number of studies have explored the potential of 1,2,4-triazole derivatives as tyrosinase inhibitors.
Derivatives of 1,2,4-triazole tethered to a β-hydroxy sulfide (B99878) scaffold have been synthesized and evaluated for their ability to inhibit bacterial tyrosinase. nih.gov Among the synthesized compounds, those featuring a benzofuran moiety, a furan bioisostere, demonstrated significant inhibitory activity. For instance, a benzofuran-triazole-propan-2-ol derivative was identified as the most potent bacterial tyrosinase inhibitor in its series, with an IC50 value of 4.52 ± 0.09 μM. nih.gov This was more potent than the standard inhibitors, ascorbic acid (IC50 = 11.5 ± 1.00 μM) and kojic acid (IC50 = 30.34 ± 0.75 μM). nih.gov Another analogue in the same series, a diphenyl-triazol-propan-2-ol, also showed better tyrosinase inhibitory activity than the standards, with an IC50 of 7.67 ± 1.00 μM. nih.gov
Furthermore, a series of 1,2,4-triazol-3-ylthio)-N-phenyl acetamide (B32628) derivatives have been synthesized and screened for their mushroom tyrosinase inhibition potential. One compound from this series, which featured a bromo substitution, exhibited outstanding inhibitory activity with an IC50 value of 0.0048 ± 0.0016 µM, making it approximately 3500 times more active than the standard drug, kojic acid (IC50 = 16.8320 ± 1.1600 µM). tccollege.org In another study, fluorine-containing 1,2,4-triazole-5-one derivatives were investigated for their inhibitory effects on mushroom tyrosinase. Several of these compounds demonstrated highly efficient inhibitory properties, with IC50 values ranging from 22.8 ± 0.5 µM to 32.2 ± 0.7 µM, which were more potent than kojic acid (IC50 = 45.7 ± 0.9 µM). hacettepe.edu.tr
| Compound | IC50 (μM) | Reference |
|---|---|---|
| Benzofuran-triazole-propan-2-ol derivative | 4.52 ± 0.09 | nih.gov |
| Diphenyl-triazol-propan-2-ol derivative | 7.67 ± 1.00 | nih.gov |
| 1,2,4-triazol-3-ylthio)-N-phenyl acetamide derivative (with bromo substitution) | 0.0048 ± 0.0016 | tccollege.org |
| Fluorine-containing 1,2,4-triazole-5-one derivative 8b | 22.9 ± 0.6 | hacettepe.edu.tr |
| Fluorine-containing 1,2,4-triazole-5-one derivative 9a | 22.8 ± 0.5 | hacettepe.edu.tr |
| Kojic Acid (Standard) | 30.34 ± 0.75 | nih.gov |
| Kojic Acid (Standard) | 16.8320 ± 1.1600 | tccollege.org |
| Kojic Acid (Standard) | 45.7 ± 0.9 | hacettepe.edu.tr |
| Ascorbic Acid (Standard) | 11.5 ± 1.00 | nih.gov |
Other Reported Biological Activities
Certain analogues of this compound have been investigated for their effects on plant growth. A study on a series of 3-(2-furyl)-4-aryl-1,2,4-triazole-5-thiones revealed that some of these compounds exhibited excellent plant-growth regulative activities. researchgate.net Another related compound, 1-(3-Amino- nih.govtccollege.orgresearchgate.nettriazol-1-yl)-3,3-dimethyl-butan-2-one, also displayed excellent activity as a plant growth regulator. researchgate.net At a concentration of 50 ppm (0.27 mmol/L), this compound was shown to induce the formation of lateral roots and enhance the elongation of the primary root in soybeans. researchgate.net
| Compound | Activity | Observed Effect | Concentration | Reference |
|---|---|---|---|---|
| 3-(2-Furyl)-4-aryl-1,2,4-triazole-5-thiones | Excellent | Plant growth regulation | Not specified | researchgate.net |
| 1-(3-Amino- nih.govtccollege.orgresearchgate.nettriazol-1-yl)-3,3-dimethyl-butan-2-one | Excellent | Induction of lateral root formation and enhancement of primary root elongation in soybean | 50 ppm (0.27 mmol/L) | researchgate.net |
The antiexudative activity of a compound is its ability to prevent the leakage of fluid from blood vessels into surrounding tissues, a key component of the inflammatory response. While specific studies on the antiexudative activity of this compound were not found, the broader class of 1,2,4-triazole derivatives has been shown to possess anti-inflammatory properties. mdpi.com The anti-inflammatory effects of these compounds are often evaluated using the carrageenan-induced paw edema model in rats, which is a classic method to assess antiexudative effects. nih.gov For instance, a study on newly synthesized 1,2,4-triazole derivatives showed that one of the compounds, (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol, produced a 91% inhibition of edema, which was more effective than the standard drug ibuprofen (B1674241) (82% inhibition). nih.gov This suggests that the 1,2,4-triazole scaffold is a promising pharmacophore for developing agents with antiexudative properties.
The immune system can be modulated by various chemical agents, and some 1,2,4-triazole derivatives have been shown to have such effects, primarily through their anti-inflammatory actions. The modulation of pro-inflammatory cytokines is a key aspect of immunomodulation. Research has shown that certain 1,2,4-triazole derivatives can significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) and decrease the release of interferon-gamma (IFN-γ). mdpi.com The p38α MAP kinase, which is crucial in the biosynthesis of pro-inflammatory cytokines like TNF-α and interleukin-1β (IL-1β), is a target for some 1,2,4-triazole compounds, leading to enhanced anti-inflammatory effects. mdpi.com This ability to modulate cytokine production indicates the potential of the 1,2,4-triazole nucleus to be a core structure in the development of new immunomodulatory agents.
Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes. Compounds that can deliver NO to specific biological targets are of great interest for therapeutic applications. While there is no direct evidence of this compound acting as a nitric oxide donor, structurally related triazole compounds have been investigated for this property. For example, mesoionic 3-aryl substituted oxatriazole-5-imine derivatives have been shown to release nitric oxide. nih.govnih.gov These compounds inhibited ADP-induced platelet aggregation and increased cyclic GMP levels in platelets, effects that were inhibited by oxyhemoglobin, confirming the release of NO. nih.govnih.gov This suggests that the triazole ring system can be incorporated into molecules designed to have NO-donating properties.
The ability of organic compounds to inhibit the corrosion of metals is of significant industrial importance. The compound this compound has been specifically studied for its corrosion inhibition properties on copper. In experiments conducted in 1% HCl solutions, it was found that aminotriazoles with hetaryl substituents, such as the furan-2-yl group, showed a significant increase in passivating activity compared to those with aryl substituents. researchgate.net The presence of the heterocyclic furan ring at the 3rd position of the aminotriazole ring resulted in higher degrees of protection. researchgate.net While some aryl derivatives provided less than 50% protection, the furan-2-yl derivative demonstrated notable corrosion inhibition. researchgate.net Other 1,2,4-triazole derivatives have also been shown to be effective corrosion inhibitors for carbon steel. nih.govresearchgate.net
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| This compound | Copper | 1% HCl | >50% | researchgate.net |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel | 1M HCl | Not specified, but reduces corrosion rate | nih.gov |
| 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | Carbon Steel | 1M HCl | Not specified, but reduces corrosion rate | nih.gov |
| 3-amino-1,2,4-triazole-5-thiol (3ATA5T) | Carbon Steel | 0.5M HCl | High | researchgate.net |
Mechanistic Investigations
Molecular Targets and Pathways
Derivatives of 1,2,4-triazole (B32235) are known to interact with a variety of biological targets, and the specific targets of 3-(furan-2-yl)-1H-1,2,4-triazol-5-amine are likely to be in line with those identified for structurally similar compounds.
Antifungal Activity: Inhibition of Lanosterol (B1674476) 14α-Demethylase (CYP51)
A primary and well-established molecular target for many antifungal azole compounds, including 1,2,4-triazole derivatives, is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51). nih.govnih.gov This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
The proposed mechanism involves the nitrogen atom at position 4 (N4) of the 1,2,4-triazole ring binding to the heme iron atom in the active site of CYP51. nih.gov This interaction inhibits the enzyme's ability to demethylate lanosterol, thereby disrupting the production of ergosterol. The depletion of ergosterol and the accumulation of toxic sterol precursors lead to increased fungal cell membrane permeability, disruption of cellular processes, and ultimately, inhibition of fungal growth. nih.gov Given the structural similarities, it is highly probable that this compound exerts antifungal activity through this pathway.
Other Potential Targets
Recent research on 1,2,4-triazole derivatives has revealed other potential molecular targets, expanding their therapeutic possibilities. For instance, certain substituted 1,2,4-triazoles have been identified as inhibitors of 5-lipoxygenase-activating protein (FLAP), which is involved in the biosynthesis of leukotrienes, key mediators of inflammation. researchgate.net Additionally, some 3,5-diamino-1,2,4-triazoles have been developed as reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target in cancer therapy. rsc.org While these have not been confirmed for this compound specifically, they represent plausible areas for future investigation.
Structure-Activity Relationships (SAR) and Mechanistic Insights
The biological activity of this compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies on analogous compounds provide valuable insights into how modifications to the core structure can influence potency and selectivity.
The furan (B31954) ring at the 3-position and the amine group at the 5-position of the 1,2,4-triazole core are key features that can be modified to modulate biological activity.
The Furan Ring: The presence of the furan ring itself is significant. In studies of antifungal 1,2,4-triazolo-pyridine derivatives, compounds with a furan ring substitution demonstrated greater activity against certain fungal strains compared to those with aryl or alkyl groups. nih.gov The electron-rich nature of the furan ring can influence the electronic properties of the entire molecule and its interaction with biological targets. Modifications to the furan ring, such as the addition of substituent groups, could further enhance activity. For example, in a series of strobilurin-1,2,4-triazole derivatives, specific substitutions on the furan or thiophene (B33073) ring led to fungicidal activities that were significantly higher than the control compound, Azoxystrobin. bohrium.comresearchgate.net
The Amine Group: The amino group at the 5-position is a critical functional group that can participate in hydrogen bonding with target enzymes. Furthermore, this amino group can be acylated to form amide derivatives, which has been shown to be a key modification for developing covalent inhibitors. nih.gov
Substitutions on the Triazole Ring: While the parent compound is unsubstituted on the triazole ring nitrogens, modifications at these positions in analogous series have been shown to be critical. For instance, in antifungal triazoles like fluconazole, a substituted propan-2-ol chain attached to a nitrogen of the triazole ring is essential for its activity. nih.gov
The following table summarizes the influence of substituents on the activity of related 1,2,4-triazole compounds.
| Scaffold Modification | Effect on Biological Activity | Reference |
| Replacement of aryl/alkyl group with a furan ring | Increased antifungal activity against specific fungal strains | nih.gov |
| Introduction of electron-withdrawing groups on an adjacent phenyl ring | Enhanced antifungal activity | nih.gov |
| Acylation of the 5-amino group | Potential for covalent inhibition of serine proteases | nih.gov |
| Modifications to the furan ring | Can significantly increase or decrease fungicidal activity depending on the substituent and target fungus | bohrium.comresearchgate.net |
| Introduction of an α-methyl group to a side chain on the triazole nitrogen | Markedly beneficial effect on antifungal potency | researchgate.net |
The nature of the interaction between a small molecule and its target enzyme can be broadly classified as either non-covalent or covalent.
Covalent Interactions: These involve the formation of a stable chemical bond between the inhibitor and the enzyme, often leading to irreversible or slowly reversible inhibition. nih.govpearson.com This mode of action can offer advantages in terms of potency and duration of action.
Recent studies on acylated 3-aryl-1H-1,2,4-triazol-5-amines have demonstrated their potential as covalent inhibitors of serine proteases such as thrombin and Factor XIIa. nih.govacs.org The proposed mechanism involves the acylated aminotriazole acting as a substrate mimic. The catalytic serine residue of the protease attacks the carbonyl carbon of the acyl group, leading to the formation of a covalent acyl-enzyme intermediate. This acylation of the active site serine renders the enzyme inactive. The presence of an electron-poor aromatic system at the 3-position of the triazole core is considered crucial for this covalent mechanism, as it influences the reactivity of the carbonyl carbon. nih.govacs.org
While this compound itself is not acylated, its 5-amino group provides a handle for the synthesis of such covalent inhibitors. The furan ring at the 3-position would play a role in the electronic properties and therefore the reactivity of such acylated derivatives.
The table below outlines the characteristics of covalent and non-covalent inhibition in the context of 1,2,4-triazole derivatives.
| Interaction Type | Key Features | Examples in Triazole Derivatives | References |
| Non-Covalent | Reversible binding, involves hydrogen bonds, hydrophobic interactions, etc. | Binding of antifungal triazoles to the active site of CYP51. | nih.gov |
| Covalent | Formation of a stable chemical bond with the target enzyme, often leading to irreversible inhibition. | Acylated 3-aryl-1H-1,2,4-triazol-5-amines inhibiting serine proteases like thrombin and Factor XIIa. | nih.govacs.org |
Future Directions and Research Gaps
The exploration of "3-(furan-2-yl)-1H-1,2,4-triazol-5-amine" has opened avenues for further scientific investigation. While initial studies may have highlighted its potential, significant research gaps remain to be addressed to fully realize its therapeutic and scientific value. The following sections outline key future directions and areas requiring deeper investigation.
Q & A
Q. What are the common synthetic routes for 3-(furan-2-yl)-1H-1,2,4-triazol-5-amine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is synthesized via cyclization of 2-(furan-2-carbonyl)hydrazine-1-carboximidamide under reflux in water for 24 hours, yielding ~78% . To optimize:
- Reagent Purity : Use high-purity starting materials to minimize side reactions.
- Solvent Choice : Water is ideal for reflux due to its polarity and ability to stabilize intermediates.
- Time/Temperature : Extended reflux durations (≥24 hours) ensure complete cyclization. Microwave-assisted synthesis (not directly reported for this compound but suggested for analogs) could reduce reaction times .
- Workup : Post-reaction evaporation and filtration in aqueous media improve purity.
Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- ¹H NMR : Peaks at δ 12.07 (s, 1H, NH), 7.68 (s, 1H, furan-H), and 6.07 (s, 2H, NH₂) confirm the triazole and furan moieties .
- IR : Look for N-H stretches (~3300 cm⁻¹) and C=N/C=C vibrations (1600–1500 cm⁻¹).
- Crystallography : For analogs like 3-phenyl-1,2,4-triazol-5-amine, single-crystal X-ray diffraction (SHELX programs) resolves tautomerism and planar geometry. Apply similar protocols using SHELXL for refinement .
Q. What are the primary pharmacological activities reported for this compound, and what in vitro models are used to assess them?
Methodological Answer:
- Antimicrobial Activity : Derivatives (e.g., N-(4-chlorobenzyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine) inhibit Pseudomonas aeruginosa FabA, a key enzyme in fatty acid biosynthesis . Use MIC assays in bacterial cultures (e.g., broth microdilution) and enzyme inhibition studies (e.g., spectrophotometric monitoring of FabA activity).
- Anti-inflammatory Potential : Structural analogs (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) are evaluated in carrageenan-induced edema models . For in vitro screening, use COX-2 inhibition assays or TNF-α/IL-6 ELISA in macrophage cell lines.
Advanced Research Questions
Q. How does tautomerism in the 1,2,4-triazole ring affect the compound’s reactivity and interaction with biological targets?
Methodological Answer:
- Tautomer Identification : For analogs like 3-phenyl-1,2,4-triazol-5-amine, X-ray crystallography reveals coexisting tautomers (e.g., 3-amino vs. 5-amino forms), impacting hydrogen-bonding networks .
- Computational Analysis : Use DFT calculations (Gaussian 03) to compare tautomer stability. Molecular docking (AutoDock Vina) can predict how tautomers bind to targets like FabA .
- Experimental Design : Synthesize tautomer-specific derivatives (e.g., isotopic labeling) and compare bioactivity to isolate tautomer contributions.
Q. What computational strategies are used to predict the binding modes of this compound with enzymes like FabA?
Methodological Answer:
- Molecular Docking : Employ tools like Schrödinger Suite or GOLD to model interactions between the triazole-furan scaffold and FabA’s active site (PDB: 1MZS). Focus on hydrogen bonds with catalytic residues (e.g., His49) and hydrophobic contacts with the furan ring .
- MD Simulations : Run 100-ns simulations (AMBER/NAMD) to assess binding stability. Analyze RMSD and interaction fingerprints to identify critical binding motifs.
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with FabA inhibition .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Source Analysis : Verify compound purity (HPLC, elemental analysis) and confirm structural identity (NMR/X-ray) to rule out batch variability .
- Assay Standardization : Replicate studies using identical protocols (e.g., MIC assay conditions, cell lines).
- Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies, adjusting for variables like solvent (DMSO vs. water) or concentration ranges.
- Mechanistic Studies : Perform target-specific assays (e.g., FabA inhibition vs. broad-spectrum antimicrobial activity) to isolate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
